![molecular formula C18H13ClN2O3 B5970646 N'-(5-chloro-2-hydroxybenzylidene)-3-hydroxy-2-naphthohydrazide](/img/structure/B5970646.png)
N'-(5-chloro-2-hydroxybenzylidene)-3-hydroxy-2-naphthohydrazide
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Overview
Description
N'-(5-chloro-2-hydroxybenzylidene)-3-hydroxy-2-naphthohydrazide (CHN) is a synthetic compound that has been extensively studied for its potential therapeutic applications. CHN belongs to the class of hydrazide derivatives, which have been widely used in medicinal chemistry due to their diverse biological activities.
Scientific Research Applications
Cytotoxicity in Cancer Research
This compound has been investigated for its potential in cancer research, particularly in the study of diorganotin complexes. A study by Mun et al. (2012) synthesized and characterized diorganotin complexes using this compound and evaluated their in vitro cytotoxic activity against various human carcinoma cell lines. The results showed that certain complexes exhibited significant cytotoxicity, suggesting potential anticancer applications (Mun et al., 2012).
Catalytic Properties
The compound has been utilized in the synthesis of mono oxovanadium(V) complexes, which have been tested for their catalytic potential. A study by Monfared et al. (2010) explored the catalytic activities of these complexes in olefin oxidation, demonstrating their effectiveness in various oxidation processes (Monfared et al., 2010).
Structural Characterization and Synthesis
The structural characterization and synthesis of compounds related to N'-(5-chloro-2-hydroxybenzylidene)-3-hydroxy-2-naphthohydrazide have been a focus in several studies. Cheng et al. (2012) synthesized and characterized similar hydrazone compounds, emphasizing the importance of crystal structure analysis in understanding these compounds' properties (Cheng et al., 2012).
Antimicrobial Activity
Amereih et al. (2020) investigated the antimicrobial activity of a compound structurally similar to N'-(5-chloro-2-hydroxybenzylidene)-3-hydroxy-2-naphthohydrazide. Their findings indicated a bacteriostatic effect against various bacteria, highlighting the potential use of these compounds in antimicrobial applications (Amereih et al., 2020).
properties
IUPAC Name |
N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-3-hydroxynaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3/c19-14-5-6-16(22)13(7-14)10-20-21-18(24)15-8-11-3-1-2-4-12(11)9-17(15)23/h1-10,22-23H,(H,21,24)/b20-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFCYCJDKWKCJI-KEBDBYFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=C(C=CC(=C3)Cl)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=C(C=CC(=C3)Cl)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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